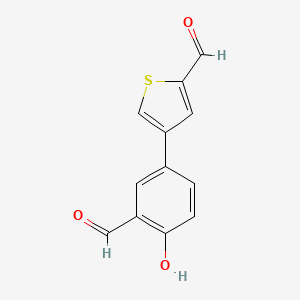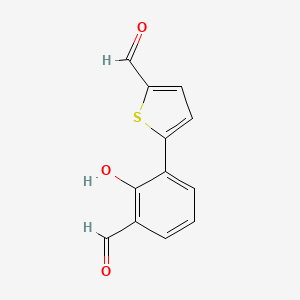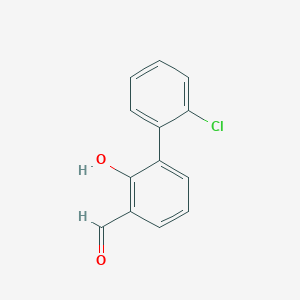
5-(3,4-Difluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Difluorophenyl)-2-formylphenol, 95% (5-DFPF) is an important organic compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. 5-DFPF is a highly fluorinated phenol containing two fluorine atoms, and it is used in a variety of synthetic and analytical processes. 5-DFPF has also been studied for its potential therapeutic applications, as it has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
5-(3,4-Difluorophenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as it can be used to prepare a variety of compounds with different functional groups. 5-(3,4-Difluorophenyl)-2-formylphenol, 95% is also used in analytical chemistry as a standard for the determination of the concentration of other compounds. Furthermore, 5-(3,4-Difluorophenyl)-2-formylphenol, 95% has been studied for its potential therapeutic applications, as it has been found to possess a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(3,4-Difluorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that its biological effects are due to its ability to interact with various cellular components, such as proteins and enzymes. 5-(3,4-Difluorophenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. It is also believed that 5-(3,4-Difluorophenyl)-2-formylphenol, 95% may interact with other cellular components, such as DNA and RNA, to produce its biological effects.
Biochemical and Physiological Effects
5-(3,4-Difluorophenyl)-2-formylphenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 5-(3,4-Difluorophenyl)-2-formylphenol, 95% has been found to possess anti-microbial and anti-fungal properties. It has also been found to possess anti-diabetic and anti-hypertensive properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3,4-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments is its high purity and stability. It has a high degree of purity and is relatively stable under a variety of conditions. Furthermore, 5-(3,4-Difluorophenyl)-2-formylphenol, 95% is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(3,4-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments is its limited availability.
Orientations Futures
Given its wide range of applications in scientific research, 5-(3,4-Difluorophenyl)-2-formylphenol, 95% has a great potential for further research and development. Future research should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should focus on synthesizing analogues of 5-(3,4-Difluorophenyl)-2-formylphenol, 95% with improved properties, such as increased stability and solubility. Finally, further research should focus on developing new methods of synthesizing 5-(3,4-Difluorophenyl)-2-formylphenol, 95% and exploring its potential applications in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 5-(3,4-Difluorophenyl)-2-formylphenol, 95% is usually carried out by the reaction of 3,4-difluorobenzaldehyde and 2-formylphenol in the presence of an acid catalyst. The reaction is carried out at room temperature and is usually completed within a few hours. The product is then purified by recrystallization or distillation and is characterized by spectroscopic methods.
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLUZVFDMOPUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685122 |
Source


|
| Record name | 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261943-67-2 |
Source


|
| Record name | 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














